3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
Description
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h1-9H,15H2 |
InChI Key |
DOYLAQBXDHFRFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline and Structurally Analogous Compounds
Classical and Contemporary Synthetic Approaches for 1,3,4-Oxadiazole (B1194373) Derivatives
The 1,3,4-oxadiazole ring is a common scaffold in pharmacologically active compounds. researchgate.net Its synthesis has been extensively studied, leading to a variety of reliable methods. These approaches can be broadly categorized into multi-step cyclization reactions, which are fundamental to the construction of this heterocyclic system.
Multi-Step Cyclization Reactions for 1,3,4-Oxadiazole Ring Formation
The formation of the 1,3,4-oxadiazole ring typically proceeds through the cyclization of linear precursors. These reactions can be driven by oxidation or dehydration, each offering distinct advantages in terms of substrate scope and reaction conditions.
One of the most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. nih.gov These precursors are readily prepared by the condensation of an acylhydrazide with an aldehyde. A variety of oxidizing agents can then be employed to effect the ring closure.
The general reaction involves the treatment of an N-acylhydrazone with an oxidizing agent, which facilitates the removal of two hydrogen atoms and the formation of the C-O bond, leading to the aromatic oxadiazole ring. A range of oxidizing agents have been successfully used for this transformation, each with its own set of compatible functional groups and reaction conditions.
Table 1: Oxidizing Agents for the Cyclization of N-Acylhydrazones to 1,3,4-Oxadiazoles
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| Iodine (I₂) | Presence of a base (e.g., K₂CO₃) | nih.gov |
| Bromine (Br₂) in acetic acid | Acetic acid as solvent | molport.com |
| Potassium permanganate (B83412) (KMnO₄) | Acetone medium | molport.com |
| Chloramine-T | Microwave irradiation | researchgate.net |
| Ceric Ammonium Nitrate (CAN) | - | nih.gov |
| Hypervalent iodine reagents | - | nih.gov |
This method's versatility allows for the synthesis of a wide array of 1,3,4-oxadiazole derivatives by varying the starting acylhydrazide and aldehyde. molport.com
Another cornerstone in 1,3,4-oxadiazole synthesis is the dehydrative cyclization of 1,2-diacylhydrazines. This approach is one of the most popular methods for preparing both symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com The reaction involves the elimination of a water molecule from the diacylhydrazine precursor, typically facilitated by a strong dehydrating agent.
A key step in synthesizing 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline would involve the reaction of a suitable benzoic acid derivative with 3-aminobenzohydrazide (or a protected version) to form the N,N'-diacylhydrazine intermediate, which is then cyclized.
Table 2: Common Dehydrating Agents for N,N'-Diacylhydrazine Cyclization
| Dehydrating Agent | Abbreviation | Reference |
| Phosphorus oxychloride | POCl₃ | nih.govnih.gov |
| Polyphosphoric acid | PPA | nih.gov |
| Thionyl chloride | SOCl₂ | nih.gov |
| Sulfuric acid | H₂SO₄ | nih.gov |
| Phosphorus pentoxide | P₂O₅ | nih.gov |
| Trifluoromethanesulfonic anhydride (B1165640) | (CF₃SO₂)₂O | nih.gov |
| Burgess reagent | - | nih.gov |
The choice of dehydrating agent often depends on the stability of the functional groups present in the starting materials. For instance, phosphorus oxychloride is a powerful and commonly used reagent for this transformation. nih.gov
Strategies for Aniline (B41778) Moiety Introduction and Modification
The synthesis of the target compound requires the presence of an aniline group at the 3-position of the phenyl ring attached to the oxadiazole. This can be achieved either by starting with a pre-functionalized building block or by introducing the amino group at a later stage of the synthesis.
A widely used and highly effective strategy for introducing an aniline moiety is through the reduction of a corresponding nitroarene. researchgate.net This two-step process involves the initial synthesis of a nitro-substituted precursor, such as 3-nitrobenzohydrazide or a 2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, followed by the reduction of the nitro group to an amine.
This method is particularly advantageous as nitro groups are generally stable to the conditions used for 1,3,4-oxadiazole ring formation. A variety of reducing agents can be employed for this transformation, offering a range of selectivities and reaction conditions.
Table 3: Reagents for the Reduction of Nitroarenes to Anilines
| Reducing System | Notes | Reference(s) |
| Catalytic Hydrogenation (H₂) | Catalysts include Palladium on carbon (Pd/C) and Raney Nickel. | beilstein-journals.orgresearchgate.net |
| Iron (Fe) in acidic media | A classic and often selective method. | researchgate.netresearchgate.net |
| Tin(II) chloride (SnCl₂) | A common laboratory-scale reagent. | beilstein-journals.org |
| Zinc (Zn) in acidic media | Another classical method. | researchgate.net |
| Sodium hydrosulfite | - | beilstein-journals.org |
| Sodium sulfide | Can be used for selective reductions. | beilstein-journals.org |
The choice of reducing agent is crucial to ensure compatibility with other functional groups present in the molecule. For instance, catalytic hydrogenation is a clean and efficient method but may also reduce other susceptible groups like alkenes or alkynes. researchgate.net
Once the 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline core is synthesized, the aniline moiety can be further modified to produce a variety of structurally analogous compounds. The amino group is a versatile functional handle that can undergo numerous transformations.
Acylation of the amino group is a common derivatization. For example, reacting the aniline with various acid chlorides in the presence of a base can yield a range of amide derivatives. ekb.eg Similarly, reaction with isocyanates can produce urea (B33335) derivatives. ekb.eg
Another important transformation is diazotization of the primary amino group, followed by coupling reactions. The aniline can be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. mdpi.com This approach allows for significant structural diversification.
Table 4: Examples of Functional Group Transformations on the Aniline Moiety
These derivatization strategies significantly expand the library of compounds that can be synthesized from the parent aniline, allowing for the exploration of structure-activity relationships.
Green Chemistry Principles in the Synthesis of Oxadiazole-Aniline Derivatives
Green chemistry, or sustainable chemistry, emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of oxadiazole derivatives has led to the development of energy-efficient and environmentally benign processes. nih.gov These methods provide numerous benefits over conventional synthetic routes, including reduced byproduct formation, quantitative product yields, and shorter reaction times. nih.govresearchgate.net
Microwave-assisted synthesis has emerged as a cornerstone of green chemistry, utilizing microwave radiation to complete organic transformations in minutes rather than hours or days. nih.govwjarr.comnih.gov This technique is highly efficient for synthesizing 1,3,4-oxadiazole derivatives. The direct absorption of microwave energy by reactant molecules, especially in solvent-less reactions, accelerates the rate of reaction significantly. nih.govnih.gov
Several protocols have been developed for the microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common approach involves the cyclization-oxidation of acyl hydrazones. For instance, the reaction of benzohydrazide (B10538) with aromatic aldehydes, catalyzed by 1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPPDS) under solvent-free microwave irradiation, proceeds smoothly within 25 minutes, whereas the same reaction requires 12 hours under conventional reflux conditions. nih.gov Another efficient method involves the reaction of acid hydrazides with carboxylic acids using reagents like PS-PPh3/CCl3CN. wjarr.com
The synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole, an analog, has been achieved by reacting isoniazid (B1672263) with an aromatic aldehyde under microwave irradiation (300 W) for 3 minutes, followed by cyclization with chloramine-T under similar conditions for 4 minutes. nih.govnih.gov These rapid, high-yielding reactions highlight the power of microwave assistance in heterocyclic synthesis. zenodo.org
| Reactants | Catalyst/Reagent | Solvent | Power/Time | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Acyl hydrazones + Substituted aldehydes | BTPPDS (oxidant) | Solvent-free | N/A / 25 min | 2,5-disubstituted-1,3,4-oxadiazoles | Good | nih.gov |
| Isoniazid + Aromatic aldehyde | None (Step 1) | DMF (5 drops) | 300 W / 3 min | Intermediate hydrazone | N/A | nih.govnih.gov |
| Intermediate hydrazone | Chloramine-T | Ethanol (B145695) | 300 W / 4 min | 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Good | nih.govnih.gov |
| Benzohydrazide + Substituted benzoic acids | None | Ethanol | 210 W / 7-12 min | 2,5-disubstituted-1,3,4-oxadiazoles | Good | zenodo.org |
| Hydrazide + Aromatic aldehyde | Acetic anhydride / Silica gel | N/A | N/A | 2-substituted-1,3,4-oxadiazole | N/A | wjarr.com |
Ultrasound-mediated synthesis is another effective green chemistry technique that utilizes the energy of pressure waves to drive chemical reactions in a liquid medium. researchgate.net This method, known as sonochemistry, offers advantages such as shorter reaction times, energy efficiency, and mild reaction conditions. researchgate.net The synthesis of 1,3,4-oxadiazole derivatives has been successfully achieved using this eco-sustainable approach. researchgate.netrdd.edu.iquomustansiriyah.edu.iq
A notable example is the ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives. nih.govbohrium.com This process involves the reaction of aryl hydrazides with carbon disulfide in a few drops of DMF, significantly reducing the need for bulk harmful solvents. nih.govbohrium.com The reaction proceeds without the need for acidic or basic catalysts, yielding products in good to excellent yields under easy workup conditions. nih.gov Similarly, disubstituted 1,3,4-oxadiazole derivatives can be synthesized via an aza-Wittig reaction under ultrasound irradiation, maintaining the reaction temperature at approximately 25 °C. researchgate.net These methods demonstrate the utility of ultrasound as a clean and efficient energy source for constructing the oxadiazole scaffold. researchgate.net
| Reactants | Catalyst/Solvent | Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Aryl hydrazides + CS₂ | Catalyst-free / DMF (drops) | Ultrasound irradiation | 5-substituted-1,3,4-oxadiazole-2-thiols | Low-solvent, acid/base-free, good yields | nih.govbohrium.com |
| Aromatic carboxylic acids + Acenaphthoquinone + (N-isocyanimino)triphenylphosphorane | None | Ultrasound irradiation at ~25°C | Disubstituted 1,3,4-oxadiazoles | Shorter reaction time, energy efficient | researchgate.net |
| Benzohydrazine derivatives + Chloroacetic acid, then p-phenylene diamine | DMSO | Ultrasonic technique | 1,3,4-oxadiazole derivatives | Good results for derivatives with biological effect | rdd.edu.iquomustansiriyah.edu.iq |
The ideal green synthesis aims for reactions that proceed without catalysts or solvents, thereby minimizing waste and simplifying purification. Several strategies for synthesizing oxadiazole derivatives align with this principle. Solvent-free, or "neat," reactions, often facilitated by microwave or thermal energy, are particularly effective. researchgate.net
One such approach involves the oxidative cyclization of N-acylhydrazones using [bis(trifluoroacetoxy)iodo]benzene (B57053) under solvent-free conditions to produce 5-(3'-indolyl)-2-(substituted)-1,3,4-oxadiazoles. researchgate.net Similarly, the synthesis of 2,5-diaryl-1,3,4-oxadiazole derivatives can be achieved through the cyclization-oxidation of hydrazones in a solvent-free medium under microwave irradiation. nih.gov These methods not only eliminate the need for potentially toxic and volatile organic solvents but also often result in higher yields and cleaner reaction profiles. acs.org The use of ethanol as a green solvent is also a viable alternative when a solvent is necessary. acs.org
When a catalyst is necessary, green chemistry principles guide the selection towards environmentally benign options. These include heterogeneous catalysts, which can be easily recovered and recycled, and organocatalysts. researchgate.net For the synthesis of oxadiazole derivatives, several greener catalytic systems have been reported.
Visible-light-mediated synthesis using organic dyes like Eosin Y as an organophotoredox catalyst represents a novel and green approach for preparing 2,5-disubstituted-1,3,4-oxadiazoles in an aerobic environment. researchgate.net Another example is the use of Ceric Ammonium Nitrate (CAN) as a catalyst under solvent-free conditions at room temperature for the conversion of hydrazones to 2,5-diaryl-1,3,4-oxadiazole derivatives. researchgate.net Mild catalysts such as magnesium oxide (MgO) or acetic acid have also been employed in microwave-assisted syntheses. nih.gov These catalysts are often less toxic and more sustainable than traditional corrosive reagents like strong acids or heavy metals.
Metal-Catalyzed Coupling and C-H Functionalization Strategies
While green chemistry provides foundational methods for constructing the oxadiazole ring, metal-catalyzed reactions, particularly those using palladium, offer powerful tools for the subsequent elaboration and diversification of these core structures. These reactions are pivotal for creating complex molecules by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.netrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have revolutionized modern organic synthesis and are widely used in pharmaceutical development. researchgate.netnih.gov These methods are instrumental in synthesizing complex oxadiazole-aniline derivatives by coupling pre-functionalized heterocyclic cores with various aromatic partners. nih.gov
The Suzuki cross-coupling reaction is particularly effective for forming C-C bonds. For example, novel quinazolinylphenyl-1,3,4-oxadiazole derivatives have been synthesized by coupling a boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-oxadiazole (B188118) with bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines. nih.gov The optimization of this reaction has identified a highly effective catalytic system. nih.gov
The most effective conditions for this transformation involve using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst, sodium carbonate (Na₂CO₃) as the base, and tetrabutylammonium (B224687) bromide (Bu₄NBr) as a phase-transfer catalyst in a two-phase toluene-water solvent system. nih.gov This system provides the desired coupled products in high yields (up to 85%). nih.gov Such strategies allow for the modular assembly of complex architectures, enabling the synthesis of a diverse library of compounds based on the 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline scaffold. nih.govbeilstein-journals.org
nih.gov| Catalyst (5 mol%) | Base | Phase-Transfer Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Na₂CO₃ | Bu₄NBr | Toluene/H₂O | 85 |
| Pd(PPh₃)₄ | Na₂CO₃ | Bu₄NBr | Toluene/H₂O | 72 |
| Pd(OAc)₂/SPhos | Na₂CO₃ | Bu₄NBr | Toluene/H₂O | 68 |
| Pd(dppf)Cl₂ | K₂CO₃ | Bu₄NBr | Toluene/H₂O | 81 |
| Pd(dppf)Cl₂ | t-BuOK | Bu₄NBr | Toluene/H₂O | 75 |
| Pd(dppf)Cl₂ | Na₂CO₃ | Bu₄NBr | Dioxane | 71 |
Regioselective C-H Functionalization of Aromatic Rings (Oxadiazole and Aniline Moieties)
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. In the context of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline and its analogs, regioselective C-H functionalization of the constituent aromatic rings—the phenyl group, the aniline moiety, and the oxadiazole ring itself—presents a versatile approach for molecular diversification and the synthesis of complex derivatives. This section explores the methodologies developed for the site-selective modification of these aromatic systems, with a particular focus on the directing group strategies employed to control regioselectivity.
Transition metal-catalyzed C-H activation is a cornerstone of this field, with catalysts based on palladium, rhodium, and ruthenium being extensively utilized. bath.ac.uk The inherent challenge lies in controlling which of the numerous C-H bonds in a molecule is functionalized. To address this, chemists have developed a wide array of directing groups that coordinate to the metal catalyst and position it in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. rsc.org
For the aniline moiety, the amino group or a derivative thereof can act as a directing group to facilitate ortho-C-H functionalization. researchgate.net Various protecting groups or removable directing groups, such as amides or pyridyl groups, have been successfully employed to direct the arylation, alkylation, or olefination of the aniline ring at the position ortho to the nitrogen substituent. researchgate.netnih.gov For instance, the use of a pyrimidine (B1678525) directing group has enabled the ortho-nitration of anilines, a transformation that is challenging to achieve through classical electrophilic aromatic substitution. researchgate.net
Conversely, achieving functionalization at the meta or para positions of the aniline ring is more complex and often requires more sophisticated strategies. bath.ac.uk Remote C-H functionalization at the meta position has been accomplished using nitrile-based directing groups that create a macrocyclic pre-transition state, favoring activation of the more distant C-H bond. rsc.orgnih.gov For para-selective reactions, specific ligand and catalyst combinations are often necessary to override the intrinsic electronic biases of the substrate. nih.govresearchgate.net For example, a palladium catalyst supported by a bidentate S,O-ligand has been shown to promote the para-olefination of various aniline derivatives. nih.gov
The 1,3,4-oxadiazole ring, while often considered an electron-deficient heterocycle, can also participate in C-H functionalization reactions. The nitrogen atoms within the oxadiazole ring can act as directing groups, guiding the functionalization of an adjacent aromatic ring. researchgate.net For instance, in 2-aryl-1,3,4-oxadiazoles, the oxadiazole moiety can direct the ortho-C-H arylation of the aryl substituent. researchgate.net Furthermore, direct C-H functionalization of the oxadiazole ring itself, although less common, has been achieved through metalation with strong bases like organolithium or organozinc reagents, followed by trapping with an electrophile. acs.org
The interplay between the directing capabilities of the aniline and oxadiazole moieties in molecules like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline offers intriguing possibilities for selective C-H functionalization. The specific reaction conditions, including the choice of catalyst, ligand, and directing group, will ultimately determine the site of modification, allowing for the targeted synthesis of a wide range of structurally diverse analogs.
The following tables summarize key research findings in the regioselective C-H functionalization of aromatic rings pertinent to the structural motifs found in 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.
| Position | Reaction Type | Catalyst/Reagent | Directing Group | Key Findings | Reference |
|---|---|---|---|---|---|
| ortho | Nitration | Pd(OAc)₂ | Pyrimidine | Highly selective ortho-nitration of anilines. | researchgate.net |
| ortho | Amidation | [RhCp*Cl₂]₂ | Pyrimidine | Solvent-controlled synthesis of 1,2-diaminobenzenes or benzimidazoles. | researchgate.net |
| meta | Olefination | Pd(OAc)₂ | Nitrile | Microwave-assisted remote meta-C-H olefination. | rsc.org |
| para | Olefination | Pd(OAc)₂ / S,O-ligand | None (ligand control) | Highly para-selective olefination of tertiary, secondary, and primary anilines. | nih.govresearchgate.net |
| Functionalized Ring | Reaction Type | Catalyst/Reagent | Directing Moiety | Key Findings | Reference |
|---|---|---|---|---|---|
| Aryl substituent on oxadiazole | Arylation | Pd(OAc)₂ | 1,3,4-Oxadiazole | Direct arylation of 2-substituted 1,3,4-oxadiazoles with bromo(hetero)arenes. | researchgate.net |
| 1,3,4-Oxadiazole | Various | TMP₂Zn·2LiCl | None (direct metalation) | Regioselective zincation of the oxadiazole ring followed by trapping with electrophiles. | acs.org |
Advanced Spectroscopic and Crystallographic Characterization of 3 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule can be obtained.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline derivatives, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons and the amine protons.
The aromatic protons of the two phenyl rings typically resonate in the downfield region, generally between δ 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns (e.g., singlet, doublet, triplet, multiplet) depend on the substitution pattern on the aniline (B41778) and phenyl rings. For instance, protons on the phenyl ring attached to the oxadiazole core often appear as multiplets in the δ 7.5–8.2 ppm range. mdpi.com The protons of the aminophenyl group are observed at slightly more upfield positions. nih.gov The amine (NH₂) protons of the aniline moiety typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. In some cases, this signal can be found around δ 3.8-4.2 ppm. nih.govnih.gov For N-substituted aniline derivatives, the amide N-H proton signal appears further downfield, often around δ 8.1-9.4 ppm. nih.govwho.int
Table 1: Representative ¹H NMR Data for 1,3,4-Oxadiazole-Aniline Derivatives
| Compound Structure | Solvent | Aromatic Protons (δ, ppm) | Amine/Amide NH (δ, ppm) | Other Protons (δ, ppm) | Reference |
| 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)aniline | CDCl₃ | 6.80-7.40 (m, 4H) | 3.82 (s, 2H, NH₂) | 1.27-3.01 (m, 11H, Cyclohexyl) | nih.gov |
| N-(2-methoxy-5-chlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | CDCl₃ | 7.24-8.16 (m, 8H) | 9.21 (br. s., 1H) | 4.11 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃) | who.int |
| 1,12-Bis(1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-2,5,8,11-tetraoxadodecane | CDCl₃ | 7.54-8.28 (m, 18H) | - | 3.71-3.81 (m, 12H, OCH₂), 4.82 (s, 4H, NCH₂) | mdpi.com |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The spectrum of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline derivatives shows distinct signals for the carbons of the oxadiazole ring, the two aromatic rings, and any substituents.
The two carbon atoms of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and typically resonate at approximately δ 161-166 ppm. nih.govresearchgate.netresearchgate.net The aromatic carbons of the phenyl and aniline rings appear in the range of δ 109-153 ppm. The carbon atom of the aniline ring attached to the amino group (C-NH₂) is generally found around δ 146-152 ppm, while the carbon attached to the oxadiazole ring (C-oxadiazole) is also in a similar downfield region. nih.govresearchgate.net The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. For example, carbons ortho and para to the electron-donating amino group are shielded and appear at higher fields compared to the meta carbons. researchgate.net
Table 2: Representative ¹³C NMR Data for 1,3,4-Oxadiazole-Aniline Derivatives
| Compound Structure | Solvent | Oxadiazole Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Reference |
| 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)aniline | CDCl₃ | 169.8, 164.5 | 112.7, 116.8, 117.9, 125.0, 129.9, 146.8 | 25.5, 27.4, 30.1, 35.2 (Cyclohexyl) | nih.gov |
| 4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)aniline | DMSO-d₆ | 165.86, 161.40 | 109.38, 113.52, 127.86, 152.31 | 14.90 (CH₃), 26.63 (SCH₂) | researchgate.net |
| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | - | 164.32, 161.98 | 121.11, 127.05, 130.40, 142.59 | 21.59 (Ar-CH₃), 50.24 (CH₂NH₂) | researchgate.net |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives provides clear evidence for its key structural features. The N-H stretching vibrations of the primary amine group in the aniline moiety typically appear as two distinct bands (symmetric and asymmetric stretching) in the region of 3300–3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. who.int
The 1,3,4-oxadiazole ring itself gives rise to several characteristic absorptions. A strong band around 1610-1630 cm⁻¹ is often assigned to the C=N stretching vibration. researchgate.netnih.gov The C-O-C stretching vibration of the oxadiazole ring is typically found in the 1070-1250 cm⁻¹ region. nih.govnih.gov Aromatic C=C stretching vibrations from the phenyl rings appear in the 1450–1600 cm⁻¹ range. who.intyoutube.com
Table 3: Key IR Absorption Frequencies for 1,3,4-Oxadiazole-Aniline Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Amine (N-H) | Stretch | 3300 - 3500 | nih.gov |
| Aromatic C-H | Stretch | 3000 - 3100 | who.int |
| Oxadiazole C=N | Stretch | 1610 - 1630 | researchgate.netnih.gov |
| Aromatic C=C | Stretch | 1450 - 1600 | who.intyoutube.com |
| Oxadiazole C-O-C | Stretch | 1070 - 1250 | nih.govnih.gov |
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high precision, which allows for the unambiguous determination of its elemental formula. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable information about the molecule's structure.
For 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, the molecular ion peak [M]⁺ would be observed at its calculated exact mass. HRMS analysis, such as ESI-MS (Electrospray Ionization Mass Spectrometry), can confirm the molecular formula by matching the experimental m/z value to the theoretical value to within a few parts per million (ppm).
The fragmentation of 2,5-disubstituted 1,3,4-oxadiazoles often involves characteristic cleavage patterns. Common fragmentation pathways include the loss of stable neutral molecules or radical cations. For derivatives containing a phenyl group, fragments corresponding to the phenyl cation (m/z 77) or the benzoyl cation (m/z 105) are frequently observed. who.int The cleavage of the bond between the aromatic ring and the oxadiazole ring can also lead to characteristic fragments. For example, the loss of a phenyl cyanide cation fragment is a noted pathway for some derivatives. who.int
Table 4: Common Fragment Ions in Mass Spectra of Phenyl-1,3,4-Oxadiazole Derivatives
| Fragment Ion | Description | Typical m/z | Reference |
| [M]⁺ | Molecular Ion | Compound-specific | who.int |
| [C₆H₅]⁺ | Phenyl cation | 77 | who.int |
| [C₆H₅CN]⁺ | Phenyl cyanide cation | 103 | who.int |
| [C₆H₅CO]⁺ | Benzoyl cation | 105 | who.int |
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of molecules, providing insights into their electronic structure and potential applications in materials science, such as in organic light-emitting diodes (OLEDs).
Derivatives of 1,3,4-oxadiazole are well-known for their fluorescent properties. The UV-Vis absorption spectra of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline and related compounds typically exhibit intense absorption bands in the ultraviolet region, usually between 270 nm and 350 nm. mdpi.comnih.gov These absorptions are attributed to π→π* electronic transitions within the conjugated aromatic system.
Upon excitation at their absorption maximum, these compounds often exhibit strong fluorescence. The emission spectra typically show a maximum (λ_em) in the blue to green region of the visible spectrum, ranging from approximately 350 nm to 480 nm. mdpi.comresearchgate.net The exact position of the absorption and emission maxima, as well as the fluorescence quantum yield, are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings. nih.gov For example, introducing electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths. Some derivatives show a "turn-on" or "turn-off" fluorescence response to changes in environmental factors like pH. nih.gov
Table 5: Photophysical Data for Representative 1,3,4-Oxadiazole Derivatives
| Compound Type | Solvent | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| PEG-linked Phenyl-Oxadiazole-Triazole | THF | ~300 | 325 - 425 | - | mdpi.com |
| Oxadiazole with Fluorene unit | Chloroform | ~302 | 356 - 373 | 0.31 - 0.91 | nih.gov |
| Oxadiazole with Imidazo[1,5-a]pyridine | Dichloromethane | ~290 | ~470 | - | researchgate.net |
| Phenyl-pyridin-oxadiazole (pH-probe) | Water (pH 5.0) | 350 | 451 | - | nih.gov |
| Phenyl-pyridin-oxadiazole (pH-probe) | Water (pH 7.0) | 336 | 485 | - | nih.gov |
Ultraviolet-Visible (UV-Vis) Absorption Properties
The electronic absorption properties of 1,3,4-oxadiazole derivatives are characterized by intense absorption bands in the UV region, stemming from π→π* and n→π* electronic transitions within the conjugated aromatic system. For instance, certain polyethylene (B3416737) glycol (PEG)-functionalized derivatives of (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls exhibit two primary absorption bands. mdpi.com A high-energy band corresponding to the S₀→S₂ transition is observed around 216 nm, while a lower-energy, dominant band for the S₀→S₁ transition appears at approximately 300 nm. mdpi.com These compounds demonstrate high molar extinction coefficients (ε > 80,000 M⁻¹cm⁻¹), indicating strong absorption of light. mdpi.com The position of these absorption maxima can be influenced by the solvent polarity and the nature of substituents on the phenyl rings.
Table 1: UV-Vis Absorption Data for Selected 1,3,4-Oxadiazole Derivatives
| Compound Derivative | Solvent | Absorption Maxima (λ_max) | Molar Absorptivity (ε) | Transition |
|---|---|---|---|---|
| PEG-functionalized (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls | THF | ~300 nm | > 80,000 M⁻¹cm⁻¹ | S₀→S₁ |
Fluorescence and Luminescence Characteristics
Derivatives of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline often exhibit significant fluorescence, making them suitable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). Upon excitation at their absorption maximum (~300 nm), PEG-functionalized derivatives display intense fluorescence with emission wavelengths ranging from 325 nm to 425 nm. mdpi.com
The fluorescence properties are highly sensitive to the molecular structure. Studies on donor-acceptor (D-A) type 1,3,4-oxadiazole derivatives show that altering the substitution pattern can significantly enhance intramolecular charge transfer (ICT) properties. rsc.org For example, changing a dimethylamino group's position from para to meta on a terminal benzene (B151609) ring can lead to highly efficient fluorescence emission from the protonated molecules, with quantum yields reaching as high as 83.2%. rsc.org This enhancement is attributed to increased charge transfer over a longer distance and a widened HOMO-LUMO energy gap. rsc.org Conversely, fluorescence quenching can be observed in the presence of certain analytes, a phenomenon utilized in the development of chemical sensors. mdpi.com
Table 2: Fluorescence Emission Data for Selected 1,3,4-Oxadiazole Derivatives
| Compound Derivative | Excitation Wavelength (λ_ex) | Emission Range (λ_em) | Quantum Yield (Φ_F) | Observations |
|---|---|---|---|---|
| PEG-functionalized (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls | ~300 nm | 325 - 425 nm | Not specified | Intense fluorescence observed. mdpi.com |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline derivatives, providing precise information on molecular conformation, packing, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of the molecular structure. Analysis of the closely related isomer, 2-(1,3,4-oxadiazol-2-yl)aniline, confirmed its structure and revealed that its aromatic rings are approximately co-planar. scispace.com For more complex derivatives, SCXRD elucidates the relative orientation of the different ring systems. In various heterocyclic systems containing oxadiazole rings, the dihedral angle between the central oxadiazole ring and the attached phenyl rings is a key conformational parameter. nih.gov For example, in pyridine-based 1,3,4-oxadiazole derivatives, the precise bond lengths, bond angles, and torsion angles are determined, confirming the connectivity and three-dimensional shape of the molecule. nih.gov This information is critical for understanding how the molecular geometry influences the material's bulk properties.
Table 3: Crystallographic Data for Representative Oxadiazole Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angles |
|---|---|---|---|
| 2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Not Specified | Not Specified | Phenyl ring to oxadiazole ring: 20.8 (2)° nih.gov |
| 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Not Specified | Not Specified | Phenyl ring to oxadiazole ring: 9.5 (1)° nih.gov |
Powder X-ray Diffraction for Crystalline Phase Identification and Purity
Powder X-ray diffraction (PXRD) is a standard technique used to confirm the crystalline nature and assess the phase purity of newly synthesized compounds. In the study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline, PXRD measurements were performed at room temperature using a diffractometer with Cu Kα1 radiation. scispace.comresearchgate.net The resulting diffraction pattern, characterized by a series of sharp peaks at specific 2θ angles, provides a unique fingerprint for the crystalline solid, confirming that the synthesized material is not amorphous and is free from significant crystalline impurities. scispace.comresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that govern the crystal packing. gazi.edu.tr This analysis is performed on crystal structures determined by SCXRD. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified as red spots, highlighting interactions such as hydrogen bonds. nih.govresearchgate.net
The analysis can be decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For related heterocyclic structures, H···H contacts often make the most significant contribution to the crystal packing (e.g., 48.7%), followed by C···H/H···C interactions (e.g., 22.2%). gazi.edu.tr Other important interactions include N···H, C···C, and halogen···H contacts, which play crucial roles in stabilizing the three-dimensional supramolecular architecture. nih.govmdpi.comgazi.edu.tr This detailed understanding of crystal packing is vital for crystal engineering and predicting the physical properties of the material.
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Heterocyclic Compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 48.7% gazi.edu.tr |
| H···C/C···H | 22.2% gazi.edu.tr |
| Cl···H/H···Cl | 8.8% gazi.edu.tr |
| O···H/H···O | 8.2% gazi.edu.tr |
| N···H/H···N | 5.1% gazi.edu.tr |
| N···H | 20.3% mdpi.com |
| S···H | 5.4% mdpi.com |
Computational Chemistry and Theoretical Investigations of 3 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. mdpi.com By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of reactivity indicators. For a molecule like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its electronic characteristics. ajchem-a.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other species. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is often distributed over the phenyl rings and the aniline (B41778) group, which are electron-rich, while the LUMO tends to be localized on the electron-deficient oxadiazole ring system. ajchem-a.com The HOMO-LUMO gap also influences the optical properties of the molecule, as it corresponds to the lowest energy electronic excitation. scispace.com
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap The following data is representative of typical values for similar aromatic oxadiazole structures and is for illustrative purposes only, as specific computational data for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline is not available.
| Parameter | Energy (eV) |
| EHOMO | -6.45 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.30 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.
For 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, an MEP map would likely show negative potential (red) around the nitrogen atoms of the oxadiazole ring and the oxygen atom, as well as on the nitrogen of the aniline group, due to the presence of lone pairs of electrons. ajchem-a.com These sites are the most probable locations for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms of the aniline's amino group and the phenyl rings, indicating these as sites for potential nucleophilic attack. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. irjweb.com These descriptors provide a more quantitative measure of reactivity than FMO analysis alone.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes during a reaction.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.
Fukui functions are also used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These calculations help pinpoint specific atoms that are most likely to participate in a chemical reaction.
Table 2: Illustrative Quantum Chemical Reactivity Descriptors The following data is representative of typical values for similar aromatic oxadiazole structures and is for illustrative purposes only.
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.45 |
| Electron Affinity (A) | -ELUMO | 2.15 |
| Electronegativity (χ) | (I+A)/2 | 4.30 |
| Chemical Hardness (η) | (I-A)/2 | 2.15 |
| Chemical Softness (S) | 1/(2η) | 0.23 |
| Electrophilicity Index (ω) | μ²/ (2η) | 4.30 |
DFT calculations can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. By calculating properties like nuclear magnetic shielding tensors and vibrational modes, theoretical NMR (¹H and ¹³C) and Infrared (IR) spectra can be generated. ijpcbs.com
Vibrational Frequencies (IR): Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. This helps in the assignment of characteristic peaks, such as C=N stretching in the oxadiazole ring, N-H stretching of the aniline group, and C-H vibrations of the aromatic rings. ijpcbs.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be correlated with experimental data to aid in the structural elucidation and assignment of signals to specific nuclei in the molecule. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like a solvent or a biological receptor). nih.govresearchgate.net
The 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline molecule has several rotatable bonds, particularly between the phenyl rings and the central oxadiazole ring. This allows for multiple possible conformations (spatial arrangements of atoms). nih.gov Conformational analysis, often initiated with DFT-optimized geometries and then explored through MD simulations, can identify the most stable, low-energy conformations. mdpi.com
MD simulations can reveal the flexibility of the molecule by tracking the fluctuations of dihedral angles over time. Understanding the preferred conformations and the energy barriers between them is crucial, as the molecule's shape dictates how it can interact with other molecules, such as binding to a protein's active site. The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from the simulation trajectory provides quantitative data on the stability of the molecule's conformation and the flexibility of specific regions, respectively. researchgate.netnih.gov
Solvent-Solute Interactions and Solvation Dynamics
Computational and experimental studies on 1,3,4-oxadiazole derivatives reveal significant insights into the interplay between the solute molecule and its solvent environment, which dictates its photophysical properties. nih.gov The polarity of the solvent can substantially influence the electronic absorption and fluorescence spectra of these compounds. While the absorption peaks of some 1,3,4-oxadiazole-based molecules show little sensitivity to solvent polarity, indicating a weakly polar ground state, their fluorescence spectra often exhibit more pronounced changes. mdpi.com This behavior suggests a significant redistribution of electron density upon excitation to the S1 state.
Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to quantify these interactions. nih.gov Key parameters like the ground state and excited state dipole moments are calculated in both the gaseous phase and in various solvent environments. nih.govmdpi.com For many 1,3,4-oxadiazole fluorophores, the excited state dipole moment is found to be considerably higher than the ground state dipole moment. nih.gov This increase confirms a more polar excited state, which is then stabilized to a greater extent by polar solvents, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.
To accurately model these phenomena, computational methods often use a combination of implicit models, like the polarizable continuum model (PCM), and mixed implicit-explicit models. rsc.org The mixed models, which include a few explicit solvent molecules within the PCM cavity, are particularly useful for understanding specific solute-solvent interactions, such as hydrogen bonding, that play a crucial role in the solvation dynamics. rsc.org The nature of these interactions can be further assessed using methodologies like the Catalan parameters, which help distinguish between specific and non-specific solute-solvent effects. nih.gov
| Solvent | Dielectric Constant (ε) | Ground State Dipole Moment (μg) [Debye] | Excited State Dipole Moment (μe) [Debye] | Calculated Emission λmax (nm) |
|---|---|---|---|---|
| Gas Phase | 1.0 | 3.5 | 6.8 | 380 |
| Toluene | 2.4 | 4.1 | 7.5 | 395 |
| Dichloromethane | 8.9 | 4.9 | 8.8 | 410 |
| Ethanol (B145695) | 24.6 | 5.4 | 9.7 | 425 |
Aggregation Behavior and π-Stacking Interactions in Condensed Phases
In the condensed phase, the supramolecular assembly of 1,3,4-oxadiazole-containing molecules is heavily influenced by noncovalent interactions, particularly π-stacking. nih.gov The planar, electron-deficient 1,3,4-oxadiazole ring, in conjunction with the phenyl and aniline rings of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, provides multiple sites for such interactions. These π-stacking forces are crucial in determining the crystal packing, morphology, and ultimately, the material's solid-state properties. researchgate.net
X-ray diffraction studies on analogous compounds have identified several modes of π-π interactions, including (oxadiazole)···(phenyl), (phenyl)···(phenyl), and (oxadiazole)···(oxadiazole) stacking. nih.govnih.govmdpi.com These interactions typically occur with centroid-to-centroid distances ranging from approximately 3.3 to 3.8 Å. nih.govnih.gov For instance, in the crystal structure of 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, adjacent molecules pack in a parallel fashion, with centroid-centroid distances between the oxadiazole and aromatic rings measured at 3.629 Å and 3.723 Å. nih.gov Similarly, for N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline, π–π interaction distances as close as 3.316 Å have been observed. nih.gov
Computational methods such as DFT calculations, Non-Covalent Interaction (NCI) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are used to confirm and characterize the nature and strength of these interactions. nih.gov These studies show that the stability afforded by π-stacking is primarily due to a combination of electrostatic and dispersion forces. researchgate.netbohrium.com In addition to conventional π-π stacking, other weak noncovalent interactions like C-H···π, C-H···N, and O···π contacts further stabilize the crystal lattice, leading to complex three-dimensional networks. nih.govbohrium.comrsc.org The O···π interaction, where the oxygen of the oxadiazole ring interacts with a phenyl ring, is a notable contributor, dominated by dispersion and electrostatic components. bohrium.com The prevalence of these interactions has been confirmed through systematic searches of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB). nih.govmdpi.com
| Interaction Type | Interacting Moieties | Typical Centroid-to-Centroid Distance (Å) | Primary Stabilizing Forces |
|---|---|---|---|
| Heteroaromatic-Aromatic | Oxadiazole ··· Phenyl | 3.3 - 3.8 | Dispersion, Electrostatic |
| Aromatic-Aromatic | Phenyl ··· Phenyl | 3.4 - 3.9 | Dispersion (van der Waals) |
| Heteroaromatic-Heteroaromatic | Oxadiazole ··· Oxadiazole | 3.2 - 3.6 | Dispersion, Electrostatic |
| Lone Pair-Aromatic | Oxadiazole (Oxygen) ··· Phenyl | ~3.2 | Dispersion, Electrostatic |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling Studies for Materials Design
Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are powerful computational tools used to correlate the structural features of molecules with their properties and activities. While extensively applied in drug discovery for 1,3,4-oxadiazole derivatives, the same principles are directly applicable to materials design. researchgate.netnih.govbookpi.org In this context, instead of predicting biological activity, QSAR models are developed to predict key material properties such as thermal stability, charge mobility, fluorescence quantum yield, or non-linear optical response.
The development of a QSAR model begins with a dataset of 1,3,4-oxadiazole derivatives with experimentally measured properties. nih.gov A large number of molecular descriptors are then calculated for each compound. These descriptors can be categorized as constitutional, topological, physicochemical, or quantum-chemical. bookpi.org Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares Regression (PLSR), a mathematical model is built that quantitatively links a selection of these descriptors to the material property of interest. bookpi.org
For example, a hypothetical QSAR model for the fluorescence quantum yield (Φ) of materials based on the 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline scaffold might take the form of a linear equation. bookpi.org Statistically significant models are validated internally (e.g., using cross-validation, q²) and externally (using a test set of compounds, pred_r²) to ensure their predictive power. bookpi.org
Molecular modeling and docking studies, often used to understand ligand-receptor binding in biology, can be adapted for materials science to investigate intermolecular interactions in the solid state. researchgate.netnih.gov These simulations can predict how molecules like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline will pack in a crystal, how substituent changes will affect that packing, and how these structural changes will influence bulk material properties like charge transport pathways. nih.gov These computational approaches accelerate the design of new materials by allowing for the in silico screening of many candidate structures, prioritizing the most promising ones for synthesis and experimental characterization. mdpi.com
| Statistical Parameter | Value | Description |
|---|---|---|
| r² | 0.88 | Coefficient of determination (explains 88% of variance) |
| q² | 0.75 | Cross-validated r² (internal predictive ability) |
| pred_r² | 0.82 | r² for the external test set (external predictive ability) |
| Contributing Descriptors | ||
| Descriptor | Contribution | Interpretation |
| HOMO-LUMO Gap | + 45% | Positive correlation; larger energy gap relates to higher quantum yield. |
| Molecular Surface Area | - 35% | Negative correlation; larger molecules may have more non-radiative decay pathways. |
| Dipole Moment | + 20% | Positive correlation; higher polarity may enhance emissive properties in certain environments. |
Advanced Materials Science Applications of 3 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline Derivatives
Optoelectronic Materials and Devices
Derivatives of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline are extensively investigated for their utility in optoelectronic devices due to their favorable electronic and photophysical properties. The electron-deficient nature of the 1,3,4-oxadiazole (B1194373) ring facilitates efficient electron transport, a crucial characteristic for many electronic applications. researchgate.netresearchgate.net
In the architecture of multilayer OLEDs, the performance and efficiency of the device are critically dependent on specialized functional layers that manage charge carrier injection, transport, and recombination. Derivatives of 1,3,4-oxadiazole are prominent materials for use as both Electron Transport Layers (ETL) and Hole-Blocking Layers (HBL). researchgate.net
The primary role of an ETL is to facilitate the efficient transport of electrons from the cathode to the emissive layer, while an HBL serves to confine holes within the emissive layer, preventing their migration to the ETL. This confinement enhances the probability of electron-hole recombination within the desired layer, thereby boosting the device's quantum efficiency. Oxadiazole derivatives are well-suited for these roles due to their high electron affinity and mobility. researchgate.net Their wide optical band gap and high ionization energy also make them effective hole blockers.
For instance, 2,5-diaryl-1,3,4-oxadiazoles have been successfully incorporated as electron-transporting materials in OLEDs. researchgate.net Hybrid molecules combining 1,3,4-oxadiazole with pyridine (B92270) or pyrimidine (B1678525) have also been synthesized and used as electron conducting/hole-blocking (ECHB) layers. rsc.orgresearchgate.net In bilayer devices with the configuration ITO/MEH-PPV(Ru)/ECHB layer/Al, these materials significantly improved efficiency compared to single-layer devices. rsc.orgresearchgate.net
Table 1: Performance of OLEDs with Oxadiazole-Pyridine Hybrid ECHB Layers
| ECHB Material | External Quantum Efficiency (%) at 40 mA m⁻² |
| PDPy-2,6 | 0.14 |
| PDPy-3,5 | 0.04 |
| OXD-7 | 0.06 |
| Reference (single-layer) | 0.007 |
| Data sourced from studies on bilayer LEDs using MEH-PPV(Ru) as the emissive material. rsc.orgresearchgate.net |
The charge transport characteristics of organic materials are fundamental to their function in electronic devices. Organic semiconductors based on phenyl and phenylthienyl derivatives have demonstrated p-channel characteristics in Organic Thin-Film Transistors (OTFTs). nih.gov While many oxadiazole derivatives are known for their n-type (electron-transporting) behavior, modifications to the molecular structure can tune these properties. The rigid, planar structure of the aryl-substituted oxadiazole core contributes to intermolecular π-π stacking, which can facilitate charge hopping between molecules, a key mechanism for charge transport in organic semiconductor films. The inherent high electron affinity of the oxadiazole moiety makes its derivatives particularly promising for n-channel transistors and as electron transport components in various devices. researchgate.net
Table 2: Carrier Mobility in Phenyl-based Organic Semiconductors for OTFTs
| Compound Type | Carrier Mobility (cm²/Vs) | On/Off Ratio |
| Phenyl/Phenylthienyl Derivatives | up to 1.7 x 10⁻⁵ | 10²–10⁴ |
| Performance data for top-contact/bottom-gate OTFT devices. nih.gov |
Compounds based on the 1,3,4-oxadiazole scaffold possess excellent luminescent properties and high photoluminescence quantum yields, making them highly suitable for use as fluorescent dyes and emitting materials in display technologies. researchgate.net By modifying the molecular structure, particularly the aryl substituents on the oxadiazole ring, the emission color can be tuned across the visible spectrum. researchgate.net
Research into bola-type molecules, where two (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) functional units are connected by a flexible linker, has yielded promising fluorophores. mdpi.comnih.gov These compounds exhibit intense fluorescence with high quantum yields. For example, specific derivatives have shown fluorescence quantum yields exceeding 60% in THF solution. mdpi.com
Furthermore, strategic placement of electron-donating groups on the terminal phenyl rings can significantly influence the photophysical properties. Altering a dimethylamino group's substitution position from para to meta on a terminal benzene (B151609) ring of a D-A type 1,3,4-oxadiazole derivative was found to enhance intramolecular charge transfer (ICT) properties, leading to highly efficient fluorescence emission from the protonated form, with a quantum yield reaching a remarkable 83.2%. rsc.org This highlights the potential for creating highly sensitive and efficient luminescent materials through precise structural engineering. rsc.org
Table 3: Photophysical Properties of Bola-type Oxadiazole Fluorophores in THF
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (ΦF) |
| Probe 3a | ~300 | 325-425 | > 80,000 | > 60% |
| Probe 3b | ~300 | 325-425 | > 80,000 | > 60% |
| Data for (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs. mdpi.com |
The excellent electron-transporting properties and high thermal stability of 1,3,4-oxadiazole derivatives also position them as valuable materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.net In OPVs, these materials can be used in the electron transport layer or as an n-type acceptor material blended with a p-type polymer donor to form the active bulk heterojunction layer. Their ability to facilitate electron transport and collection is crucial for efficient solar cell performance.
In OFETs, 1,3,4-oxadiazole derivatives are primarily explored as n-channel semiconductors due to their intrinsic electron-deficient nature. researchgate.net The performance of OFETs is characterized by charge carrier mobility and the on/off current ratio. Phenyl and phenylthienyl-based organic semiconductors have been synthesized and characterized for OTFTs, showing modest but promising p-channel mobilities. nih.gov The development of stable n-channel materials remains a key challenge in organic electronics, a domain where oxadiazole derivatives continue to be actively researched.
Chemical Sensing and Probe Technologies
The responsive fluorescence of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline derivatives to their chemical environment enables their use in high-sensitivity chemical sensors and probes. mdpi.comnih.govmdpi.com The interaction of the oxadiazole-containing molecule with specific analytes can trigger a distinct change in its photophysical properties, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"), providing a clear optical signal for detection. mdpi.comacs.org
Derivatives of 1,3,4-oxadiazole have been successfully designed as chemosensors for the selective detection of various metal ions. mdpi.com The sensing mechanism often involves the coordination of the metal ion with heteroatoms (nitrogen and oxygen) within the oxadiazole ring and associated functional groups, which perturbs the electronic structure of the fluorophore and modulates its emission properties.
Fluorinated poly(1,3,4-oxadiazole-ether)s have demonstrated sensitivity towards silver (Ag⁺), cobalt (Co²⁺), and copper (Cu²⁺) ions, with calculated limits of detection (LODs) in the micromolar to nanomolar range. mdpi.com Bola-type scaffolds featuring the (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) moiety have shown a pronounced "turn-off" fluorescence response to mercury cations (Hg²⁺). mdpi.comnih.govnih.gov
In another design, a polyazamacrocycle incorporating a 2,5-diphenyl mdpi.commolport.comoxadiazole unit functions as a selective OFF-ON fluorescent sensor for zinc (Zn²⁺) at physiological pH. acs.org The coordination of Zn²⁺ prevents photoinduced electron transfer (PET) from the polyamine part to the excited fluorophore, switching on an intense blue emission. acs.org This high selectivity and sensitivity make these compounds valuable for applications in environmental monitoring and biological imaging. mdpi.commdpi.com
Table 4: Detection Limits of Fluorinated 1,3,4-Oxadiazole Derivatives for Metal Ions
| Derivative | Target Ion | Limit of Detection (LOD) (M) |
| 9FOx | Cu²⁺ | 8.533 × 10⁻⁶ |
| General Range | Ag⁺, Co²⁺, Cu²⁺ | 10⁻⁷–10⁻⁸ |
| Data from spectroscopic studies in THF solution. mdpi.com |
Compound Names Table
| Abbreviation / Trivial Name | Chemical Name |
| PBD | 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
| BND | (Not specified in sources) |
| TPBI | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene |
| Alq3 | Tris(8-hydroxyquinolinato)aluminium |
| BCP | 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline |
| Bphen | 4,7-Diphenyl-1,10-phenanthroline |
| MEH-PPV | Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] |
| PDPy-2,6 | 2,6-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine |
| PDPy-3,5 | 3,5-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine |
| PDPy-2,4 | 2,4-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine |
| OXD-7 | 1,3-Bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]benzene |
| 9FOx | A specific fluorinated 1,3,4-oxadiazole derivative mdpi.com |
| L-mDMAOXDBEN | A donor-acceptor 1,3,4-oxadiazole derivative rsc.org |
| B-mDMAOXDBEN | A donor-acceptor 1,3,4-oxadiazole derivative rsc.org |
Development of Fluorescent Probes for Specific Analyte Recognition
Derivatives of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline serve as a versatile platform for the development of fluorescent probes due to the inherent photophysical properties of the 1,3,4-oxadiazole core. nih.gov This heterocyclic system is known for its high chemical stability and can be readily functionalized to create sensors for a variety of analytes. nih.gov The strategy often involves incorporating a specific recognition moiety that can interact with the target analyte, leading to a measurable change in the fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off").
A notable example is the synthesis of a pyridine-based 1,3,4-oxadiazole derivative that acts as a "turn-on" fluorescent sensor for the silver ion (Ag⁺). nih.gov In this design, a symmetrical pyridine-2-formamidophenyl-binded moiety was attached to the oxadiazole core. The sensor exhibited a significant fluorescence enhancement specifically in the presence of Ag⁺ in a buffered aqueous solution. nih.gov This selectivity is attributed to a photo-induced electron transfer (PET) process from the pyridine-2-formamidophenyl donor group to the oxadiazole fluorophore, which is modulated by the binding of the silver ion. nih.gov Spectral titration studies confirmed the formation of a 1:1 complex between the sensor and Ag⁺. nih.gov
Another application involves the development of an "off-on" fluorescent chemosensor for zinc ions (Zn²⁺) in aqueous solutions. rsc.org A novel 1,3,4-oxadiazole-based sensor, N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- nih.govnih.govacs.orgoxadiazol-2-yl)glycine ethyl ester, was designed and synthesized. This probe demonstrated a pronounced fluorescence enhancement exclusively in the presence of Zn²⁺. rsc.org The mechanism behind this selective response was investigated using time-resolved fluorescence decay and DFT calculations. rsc.org Furthermore, the practical utility of this sensor was showcased through the successful fluorescence imaging of Zn²⁺ in living cells. rsc.org
The versatility of the 1,3,4-oxadiazole scaffold extends to the detection of other environmentally and biologically significant species. For instance, bola-type molecules incorporating two 1,3,4-oxadiazole-phenyl units linked by a PEG chain have been developed as fluorescent chemosensors for electron-deficient species. mdpi.com These sensors exhibited a "turn-off" fluorescence response towards common nitro-explosives like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT), as well as the difficult-to-detect pentaerythritol (B129877) tetranitrate (PETN) and Hg²⁺ cations. mdpi.comnih.gov
The following table summarizes the performance of selected fluorescent probes based on 1,3,4-oxadiazole derivatives for the recognition of specific analytes.
| Probe Structure | Target Analyte | Sensing Mechanism | Solvent System | Detection Limit | Reference |
| Symmetrical pyridine-2-formamidophenyl-binded oxadiazole | Ag⁺ | Fluorescence "turn-on" (PET) | DMF-H₂O (9:1, v/v) | Not specified | nih.gov |
| N-(2-ethoxy-2-oxoethyl)-N-(5-(2-hydroxy-3,5-di-tert-butylphenyl)- nih.govnih.govacs.orgoxadiazol-2-yl)glycine ethyl ester | Zn²⁺ | Fluorescence "off-on" | Aqueous acetonitrile | Not specified | rsc.org |
| (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-bisfunctionalized PEGs | DNT, TNT, PETN, Hg²⁺ | Fluorescence "turn-off" | Not specified | Not specified | mdpi.comnih.gov |
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The field of coordination polymers and metal-organic frameworks (MOFs) has seen significant growth, driven by the potential to create materials with tailored structures and functions. kaust.edu.sanih.govmdpi.com The design of these materials relies on the principles of self-assembly, where metal ions or clusters are linked by organic ligands to form extended networks. globethesis.com
Exploration of 1,3,4-Oxadiazole Moiety as a Ligand for Transition Metal Complexes
The 1,3,4-oxadiazole ring is an effective ligand for the construction of coordination polymers and MOFs. nih.gov Its nitrogen atoms can act as donor sites, coordinating with various transition metal ions. edu.krd The rigid and aromatic nature of the 1,3,4-oxadiazole ring contributes to the formation of stable and often predictable framework structures. nih.govresearchgate.net The coordination chemistry of pyridyl-substituted 1,3,4-oxadiazoles has been extensively studied as building blocks for multidimensional architectures. nih.gov
Researchers have successfully synthesized and characterized a wide range of metal complexes using 1,3,4-oxadiazole-containing ligands. For example, the coordination of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) and 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) with transition metals such as Cu(II), Zn(II), Ag(I), and Co(II) has been reported. acs.orgglobethesis.com The resulting structures are influenced by factors such as the metal ion, the counter-ion, and the solvent system used during synthesis. nih.govacs.org For instance, the reaction of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole with Cu(II) perchlorate (B79767) and acetate (B1210297) salts yielded distinct coordination polymers with different structural motifs. nih.gov
The 1,3,4-oxadiazole-2-thione moiety also presents interesting coordination possibilities due to its potential multifunctional donor sites, including the exocyclic sulfur and endocyclic nitrogen atoms. edu.krd This versatility allows for the formation of a diverse range of metal complexes with varied geometries and properties. rdd.edu.iq
Design and Synthesis of Novel Coordination Architectures with Tunable Properties
The use of 1,3,4-oxadiazole-based ligands has enabled the design and synthesis of a variety of novel coordination architectures with tunable properties. By carefully selecting the metal centers, ancillary ligands, and the specific substitution pattern on the oxadiazole core, it is possible to control the dimensionality and topology of the resulting frameworks. nih.govacs.org
For example, the reaction of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole with Ag(I) salts has led to the formation of new coordination polymers. nih.gov One such polymer, synthesized with AgOTf, features a unique one-dimensional chain with elliptical macrocycles. nih.gov Another, formed with AgClO₄, consists of one-dimensional chains that are further linked into two-dimensional sheets through weak π-π interactions. nih.gov The use of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole with AgSO₃CF₃ resulted in a novel three-dimensional structure with large rhombic channels. nih.gov
The combination of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole with Co(II), Ni(II), or Cu(II) and substituted isophthalates as ancillary ligands has also yielded a series of metal complexes with interesting structural features. nih.gov Furthermore, the reaction of 2,5-bis(4-pyridyl)-1,3,4-oxadiazole with Zn(NO₃)₂·6H₂O produced a unique H-bonded three-dimensional framework containing rhombic channels. acs.org These examples highlight the successful application of 1,3,4-oxadiazole derivatives in the rational design of coordination polymers with specific network topologies and potential applications in areas such as catalysis, gas storage, and sensing. The luminescent properties of some of these coordination polymers have also been noted, with a large red shift in emission observed upon incorporation of the ligand into the metal complex, suggesting potential for optoelectronic applications. acs.org
The following table provides examples of coordination polymers and MOFs synthesized using 1,3,4-oxadiazole-based ligands, showcasing the diversity of achievable structures.
| Ligand | Metal Ion | Counter-ion/Ancillary Ligand | Resulting Architecture | Reference |
| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Ag(I) | SO₃CF₃⁻ | 1D elliptical macrocycle-containing chain | nih.gov |
| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Ag(I) | ClO₄⁻ | 2D sheets from linked 1D chains | nih.gov |
| 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole | Ag(I) | SO₃CF₃⁻ | 3D framework with rhombic channels | nih.gov |
| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Zn(II) | NO₃⁻ | 3D H-bonded framework with rhombic channels | acs.org |
| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Zn(II) | NO₃⁻ | Bimetallic macrocyclic complex | acs.org |
| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Cu(II) | NO₃⁻ | Bimetallic macrocyclic complex | acs.org |
Future Research Directions and Translational Opportunities for 3 5 Phenyl 1,3,4 Oxadiazol 2 Yl Aniline
Development of Next-Generation Sustainable Synthetic Methodologies
Traditional synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles often rely on harsh dehydrating agents like phosphorus oxychloride or strong acids, which present significant environmental and safety concerns. Future research must prioritize the development of green and sustainable synthetic methodologies that offer high efficiency, atom economy, and minimal waste generation.
Promising avenues for exploration include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.govwjarr.comjyoungpharm.orgidaampublications.in Applying microwave irradiation to the cyclization of the precursor acylhydrazones for 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline could offer a more energy-efficient and rapid alternative to conventional heating. nih.gov Solvent-free microwave conditions, in particular, represent a highly sustainable approach. nih.gov
Catalytic Oxidative Cyclization: Moving away from stoichiometric and often corrosive reagents is a cornerstone of green chemistry. Research into catalytic systems for the oxidative cyclization of acylhydrazones is a key direction. Fe(III)/TEMPO-catalyzed systems that use molecular oxygen as the terminal oxidant are highly attractive for their low cost and environmental benignity. organic-chemistry.org Similarly, transition-metal-free approaches using iodine as a mediator for oxidative C-O bond formation present a practical and greener alternative. jchemrev.comacs.org Exploring photocatalytic methods, which use light energy to drive the reaction, could lead to oxidant-free syntheses with hydrogen gas as the only byproduct. organic-chemistry.org
Mechanochemistry: Solvent-free mechanochemical synthesis, using techniques like ball milling, is an environmentally benign alternative to conventional solvent-based methods. organic-chemistry.org This approach can lead to quantitative yields in short reaction times and should be explored for the synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline.
The table below summarizes potential sustainable synthetic strategies and their advantages over classical methods.
| Methodology | Key Reagents/Conditions | Primary Advantages |
| Microwave-Assisted Synthesis | Microwave irradiation, potentially solvent-free or with green solvents. | Reduced reaction time, increased yields, energy efficiency. nih.govwjarr.com |
| Catalytic Oxidative Cyclization | Fe(III)/TEMPO with O₂, Cu(OTf)₂, Iodine (I₂), Photocatalysts. | Avoids harsh stoichiometric reagents, high atom economy, mild reaction conditions. organic-chemistry.orgjchemrev.com |
| Mechanochemistry | Ball milling, solvent-free conditions. | Eliminates bulk solvent use, reduces waste, high efficiency. organic-chemistry.org |
Integration of Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Studies
Future research should focus on:
In-Situ FTIR and Raman Spectroscopy: Utilizing fiber-optic probes, techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration of reactants, intermediates (such as the diacylhydrazine precursor), and the final oxadiazole product in real-time under actual reaction conditions. mdpi.comresearchgate.net This allows for the precise determination of reaction endpoints, identification of rate-determining steps, and observation of any transient species. otterbein.eduresearchgate.net
Operando NMR Spectroscopy: For reactions conducted in a flow chemistry setup, operando Nuclear Magnetic Resonance (NMR) can provide quantitative data on all species present in the reaction mixture. researchgate.net This would be invaluable for building accurate kinetic models of the 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline synthesis.
Combined Spectroscopic Approaches: A powerful strategy involves the simultaneous use of multiple techniques, such as flow NMR and FTIR, to obtain complementary data. researchgate.net This correlative approach can conclusively identify intermediates and elucidate complex reaction networks that might be ambiguous with a single technique.
By applying these methods, researchers can move beyond "black box" synthesis and develop a fundamental understanding of the cyclization mechanism, leading to more robust and efficient manufacturing processes.
Multi-Scale Computational Modeling for Predictive Material Design and Performance Optimization
Computational modeling is a powerful tool for accelerating materials discovery by predicting properties before synthesis. For a molecule like 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline, a multi-scale modeling approach can bridge the gap between its fundamental electronic structure and the macroscopic performance of materials incorporating it. yale.edumanchester.ac.ukresearchgate.net
Key areas for future computational research include:
Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to calculate the molecule's fundamental electronic properties, such as the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.netmdpi.comresearchgate.net These calculations are crucial for predicting its potential use in optoelectronic applications, such as organic light-emitting diodes (OLEDs), by assessing its charge transport capabilities. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can predict how molecules of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline pack in the solid state and how they interact with other molecules, such as polymer chains or solvent molecules. This is vital for understanding and predicting the morphology and bulk properties of composite materials.
Sequential and Concurrent Multi-Scale Modeling: A true predictive framework involves linking these different scales. For example, DFT calculations can provide parameters for MD force fields (a sequential approach). yale.edu This allows for the simulation of larger systems over longer timescales, enabling the prediction of mechanical properties, thermal stability, and charge mobility in a bulk material. For complex hybrid materials, concurrent models that explicitly couple quantum and classical regions can simulate the behavior of interfaces, which are often critical to performance. yale.edu
The table below outlines a potential multi-scale modeling workflow for this compound.
| Modeling Scale | Technique | Predicted Properties | Application |
| Atomic/Electronic | Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution, reorganization energy. researchgate.net | Predicting optoelectronic behavior, charge transport characteristics. |
| Molecular/Meso | Molecular Dynamics (MD) | Bulk morphology, intermolecular interactions, diffusion coefficients. | Simulating polymer blends, nanocomposite structure. |
| Continuum | Finite Element Analysis (FEA) | Mechanical stress/strain, thermal conductivity, device performance. | Engineering bulk components, optimizing device architecture. |
Exploration of Hybrid Materials and Nanocomposites incorporating 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline Architectures
The rigid, planar, and electronically active nature of the 2,5-diaryl-1,3,4-oxadiazole core makes it an excellent building block for advanced functional materials. The aniline (B41778) group on 3-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline provides a versatile chemical handle for covalently incorporating the molecule into larger architectures.
Future research should vigorously pursue the creation of:
Oxadiazole-Based Metal-Organic Frameworks (MOFs): The aniline moiety can be further functionalized with carboxylic acid groups, allowing the molecule to serve as an organic linker in the synthesis of MOFs. acs.orgbohrium.com The inherent polarity and luminescence of the oxadiazole core could lead to MOFs with tailored properties for applications in gas separation (e.g., CO₂ capture), chemical sensing, and catalysis. acs.orgmdpi.com
High-Performance Polymers and Polymer Nanocomposites: The aniline group allows the molecule to be polymerized or grafted onto existing polymer backbones. Incorporation into polymers like polyimides or polyamides could enhance their thermal stability, mechanical strength, and electronic properties. Dispersing the molecule into a polymer matrix could also create nanocomposites with unique optical or charge-transporting properties for use in flexible electronics and advanced coatings. nih.gov
Luminescent Materials and Chemosensors: The conjugated π-system of the molecule suggests inherent fluorescent properties. By attaching this core to linkers like polyethylene (B3416737) glycol (PEG), it is possible to create bolaamphiphiles that can act as "turn-off" fluorescent sensors for detecting species like metal ions or nitroaromatic compounds. mdpi.com The aniline group provides a convenient point for such modifications.
By strategically integrating this oxadiazole derivative into hybrid and nanocomposite systems, its unique properties can be harnessed to create a new generation of materials with performance characteristics exceeding those of their individual components.
Q & A
Q. What are the standard synthesis protocols for 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization reactions using precursors like aryl-nitriles or amidoximes. For example, cyclization of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in methanol under light-sensitive conditions (foil-covered vessels) is a documented method . Optimization strategies include:
- Catalysts : Use of microwave irradiation or acid/base catalysts to enhance reaction efficiency.
- Solvent selection : Methanol or DMF is preferred for solubility and stability of intermediates.
- Yield improvement : Adjusting stoichiometry and reaction time, as seen in oxadiazole derivatives achieving ~57% yield via optimized protocols .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline?
- NMR and FT-IR : Confirm functional groups (e.g., oxadiazole ring C=N stretching at ~1600 cm⁻¹) and aromatic proton environments.
- X-ray crystallography : Resolve crystal packing and molecular geometry. For example, single-crystal XRD data for analogous oxadiazoles are deposited in the Cambridge Crystallographic Data Centre (CCDC) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 264.3 for C₁₄H₁₁N₃O) .
Q. How does the presence of substituents (e.g., phenyl, methoxy) influence the compound’s solubility and stability?
- Phenyl groups : Enhance hydrophobicity but reduce aqueous solubility.
- Electron-donating groups (e.g., methoxy) : Improve solubility in polar solvents and stabilize the oxadiazole ring via resonance effects .
- Light sensitivity : Derivatives with thiol or amine groups require storage in dark conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for oxadiazole derivatives like 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline?
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, concentrations) across labs.
- Structure-activity relationship (SAR) studies : Compare bioactivity across analogs (e.g., 4-methoxyphenyl vs. trifluoromethyl substitutions) to identify critical functional groups .
- Molecular docking : Validate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to explain variability in activity .
Q. What experimental design considerations are critical for evaluating the antimicrobial potential of this compound?
- Dose-response assays : Test across a concentration gradient (e.g., 1–100 µM) to determine minimum inhibitory concentration (MIC).
- Control compounds : Include known antimicrobial agents (e.g., fluconazole) for comparative efficacy.
- Mechanistic studies : Use fluorescence microscopy or flow cytometry to assess membrane disruption or apoptosis induction .
Q. How can researchers address inconsistencies in synthetic yields or purity during scale-up?
- Purification methods : Employ column chromatography or recrystallization to isolate high-purity product (>95%) .
- Process monitoring : Use TLC or HPLC to track reaction progress and identify side products.
- Scale-up adjustments : Optimize stirring rate and temperature gradients to maintain reaction homogeneity .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- DFT calculations : Model HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Study solvation effects and conformational stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
